
3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is a complex organic compound known for its unique structure and potential applications in various fields of science This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
The synthesis of 3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylbut-3-en-2-ylamine with diphenylglyoxal in the presence of a suitable catalyst can lead to the formation of the desired oxazole compound. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Análisis De Reacciones Químicas
3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding oxazole derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand in binding studies. In medicine, its derivatives could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents. Additionally, in the industry, it can be utilized in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of 3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to target proteins or enzymes. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .
Comparación Con Compuestos Similares
When compared to similar compounds, 3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one stands out due to its unique structural features and reactivity. Similar compounds include other oxazole derivatives, such as 4,5-diphenyl-1,3-oxazole and 2-methyl-4,5-diphenyl-1,3-oxazole. The presence of the 2-methylbut-3-en-2-yl group in this compound imparts distinct chemical properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
82238-50-4 |
|---|---|
Fórmula molecular |
C20H19NO2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
3-(2-methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C20H19NO2/c1-4-20(2,3)21-17(15-11-7-5-8-12-15)18(23-19(21)22)16-13-9-6-10-14-16/h4-14H,1H2,2-3H3 |
Clave InChI |
NCELLSDZSSRBEC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=C)N1C(=C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


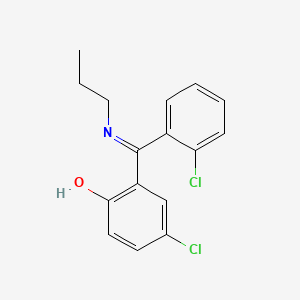
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
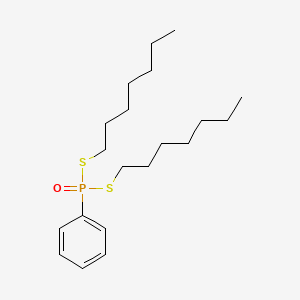
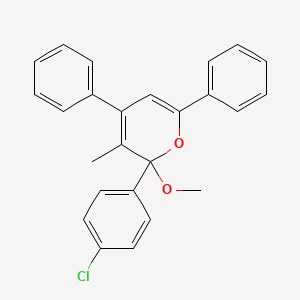
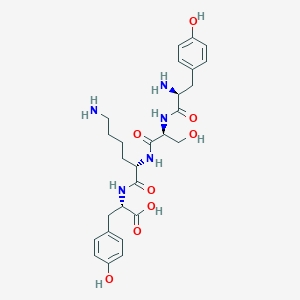
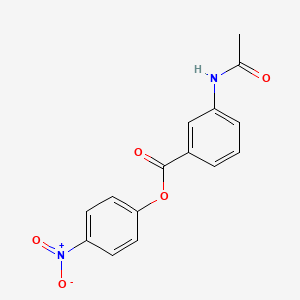
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)
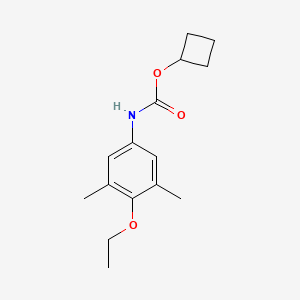
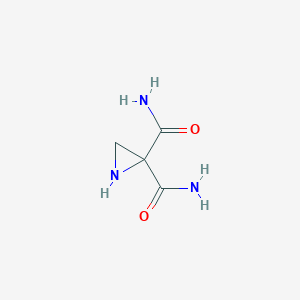

![2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide](/img/structure/B14423252.png)
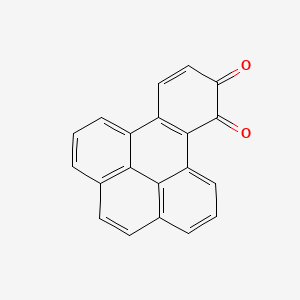
![N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14423267.png)
![1h-Benzo[de]thiazolo[4,5-g]quinoline](/img/structure/B14423270.png)
